6-Dodecenedioic acid, (E)-

Description

Nomenclature and Chemical Structure Elucidation

The systematic naming and structural representation of (E)-6-Dodecenedioic acid are crucial for its unambiguous identification in scientific literature and chemical databases.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "(E)-6-Dodecenedioic acid" is broken down as follows:

Dodecane : Indicates a twelve-carbon continuous chain.

-dioic acid : Signifies the presence of two carboxylic acid (-COOH) groups, one at each end of the carbon chain.

6-ene : Denotes a carbon-carbon double bond located at the sixth carbon atom.

(E)- : This prefix specifies the stereochemistry of the substituents around the double bond. The "E" stands for entgegen, the German word for "opposite," indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides.

The priorities of functional groups are a key aspect of IUPAC nomenclature, with carboxylic acids having a high priority. When naming the molecule, the carbon chain is numbered to give the principal functional groups the lowest possible locants.

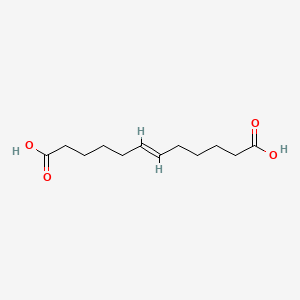

The chemical formula for dodecenedioic acid is C12H20O4. The structure consists of a 12-carbon chain with carboxylic acid groups at positions 1 and 12, and a double bond between carbons 6 and 7.

Isomers are compounds that have the same molecular formula but different structural arrangements. (E)-6-Dodecenedioic acid has several isomers:

Stereoisomer : The most direct isomer is (Z)-6-Dodecenedioic acid, where the "Z" (from the German zusammen, meaning "together") indicates that the higher-priority groups are on the same side of the double bond.

Positional Isomers : These isomers differ in the position of the double bond along the carbon chain. An example is (E)-2-Dodecenedioic acid , also known as traumatic acid. nih.gov This compound is a well-known plant hormone involved in wound healing. wikipedia.org Another positional isomer is 3-dodecenedioic acid. epo.org

| Property | Value |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

Historical Context and Early Investigations

While specific historical details on the initial isolation or synthesis of (E)-6-Dodecenedioic acid are not extensively documented, the study of related dicarboxylic acids provides a broader context. The investigation of dicarboxylic acids gained momentum in the early 20th century. A notable discovery was the isolation of traumatic acid ((E)-2-dodecenedioic acid) from wounded bean plants in 1939 by English, Bonner, and Haagen-Smit. wikipedia.org This highlighted the role of unsaturated dicarboxylic acids in biological systems. wikipedia.org

Early synthetic methods for creating unsaturated dibasic acids have been explored. For instance, research has described the synthesis of dodec-6-enedioic acid from the reaction of perhydrodibenzo[c,e] ontosight.ainih.govdioxin-4a,6a-diol with iron (II) sulphate. researchgate.net Another approach involved the oxidative splitting of cycloalkanones followed by metathesis to produce a mixture of cis/trans isomers of dodecenedioic acids. researchgate.net These early studies laid the groundwork for more refined synthetic strategies.

Contemporary Significance and Research Relevance

The contemporary significance of (E)-6-Dodecenedioic acid is closely tied to its potential as a precursor for valuable polymers and its role in the broader field of green chemistry.

Dodecanedioic acid, the saturated counterpart of dodecenedioic acid, is a key monomer in the production of high-performance polyamides like Nylon 6,12. google.comgoogle.com Consequently, the synthesis of dodecenedioic acid as an intermediate is of significant industrial interest. google.comgoogle.com Modern synthetic strategies often employ olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. Patents describe methods for producing dodecenedioic acid by reacting 3-hexenedioic acid with an unsaturated fatty acid using a metathesis catalyst. google.com The resulting dodecenedioic acid can then be hydrogenated to produce dodecanedioic acid. google.com

Furthermore, there is a growing focus on the biosynthesis of dicarboxylic acids from renewable resources as a more sustainable alternative to chemical synthesis from petrochemicals. nih.govbohrium.com Research is exploring the use of engineered microorganisms to produce a variety of dicarboxylic acids. nih.govresearchgate.net For example, recent studies have demonstrated the biosynthesis of dodecanedioic acid from renewable linoleic acid using a multi-enzymatic cascade in E. coli. nih.gov While this research primarily targets the saturated diacid, the unsaturated precursors are key intermediates in these biosynthetic pathways. The study of unsaturated dicarboxylic acids in biological systems, such as their identification in human urine, also contributes to our understanding of fatty acid metabolism. nih.gov

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(E)-dodec-6-enedioic acid |

InChI |

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)/b2-1+ |

InChI Key |

YSZHWEFMJGSGMS-OWOJBTEDSA-N |

Isomeric SMILES |

C(CCC(=O)O)C/C=C/CCCCC(=O)O |

Canonical SMILES |

C(CCC(=O)O)CC=CCCCCC(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for E 6 Dodecenedioic Acid

Chemo-Enzymatic and Biocatalytic Pathways to Unsaturated Dicarboxylic Acids

The integration of biological catalysts with chemical reactions, known as chemo-enzymatic synthesis, provides a powerful strategy for producing complex molecules with high selectivity and under mild conditions. nih.gov Biocatalysis, the use of enzymes or whole microbial cells, is increasingly recognized for its potential to replace harsh chemical reagents and reduce environmental impact in the synthesis of dicarboxylic acids. europa.eursc.org

The lipoxygenase (LOX) pathway, naturally occurring in plants and other organisms, is responsible for the oxygenation of polyunsaturated fatty acids. annualreviews.orgpoliklinika-harni.hrcreative-proteomics.com This pathway can be harnessed and adapted for the production of valuable chemical intermediates. Lipoxygenases are non-heme iron dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids that contain a 1,4-(Z,Z)-pentadiene motif. nih.gov

The synthesis of dodecenedioic acid precursors can be initiated from linoleic acid using a 13-lipoxygenase (13-LOX). The 13-LOX introduces oxygen at the C-13 position of linoleic acid to form 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD). This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to yield 12-oxo-9(Z)-dodecenoic acid. nih.govresearchgate.net This oxo-acid is a key precursor which can undergo spontaneous isomerization to the more thermodynamically stable 10(E)-isomer due to the formation of a conjugated oxoene system. nih.gov Further enzymatic or chemical transformations are required to convert the terminal aldehyde group to a carboxylic acid and potentially reduce the existing double bond to achieve the desired (E)-6-dodecenedioic acid. A multi-enzymatic cascade involving an aldehyde dehydrogenase can be employed for the oxidation step. nih.gov

A notable whole-cell one-pot biosynthesis route starting from linoleic acid has been developed, recruiting a 13-lipoxygenase, a 13-hydroperoxide lyase, an aldehyde dehydrogenase, and a double bond reductase to ultimately produce dodecanedioic acid (DDA), demonstrating the potential of the lipoxygenase pathway for C12 dicarboxylic acid synthesis. nih.gov While this specific cascade leads to the saturated diacid, modification of the enzymatic system, particularly the reductase step, could potentially allow for the isolation of unsaturated intermediates like (E)-6-dodecenedioic acid.

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has revolutionized synthetic chemistry. wikipedia.orgnobelprize.org It involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. mdpi.comharvard.eduorganic-chemistry.org This technology is particularly well-suited for the synthesis of unsaturated dicarboxylic acids from renewable feedstocks like fatty acids. researchgate.net

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins. organic-chemistry.orgsigmaaldrich.com For the synthesis of (E)-6-dodecenedioic acid, a key strategy involves the cross-metathesis of a Δ⁹ unsaturated fatty acid with 3-hexenedioic acid. google.comgoogle.com The reaction essentially cleaves the double bonds of both starting materials and recombines the fragments to form the desired C12 unsaturated dicarboxylic acid. The stereochemistry of the resulting double bond is influenced by the catalyst and reaction conditions, with many modern ruthenium catalysts favoring the formation of the more stable (E)-isomer. researchgate.netnih.gov

The general reaction can be depicted as: R¹-CH=CH-R² + R³-CH=CH-R⁴ <=> R¹-CH=CH-R³ + R²-CH=CH-R⁴

In the context of (E)-6-dodecenedioic acid synthesis, the reaction would involve a C18 fatty acid like oleic acid and 3-hexenedioic acid, catalyzed by a ruthenium complex. The removal of the volatile olefin byproducts can drive the reaction towards the desired product. nobelprize.org

Table 1: Key Olefin Metathesis Catalysts

| Catalyst Type | Metal Center | Common Ligands | Key Features |

|---|---|---|---|

| Grubbs' 1st Generation | Ruthenium | Tricyclohexylphosphine | Good activity, but lower than 2nd generation. |

| Grubbs' 2nd Generation | Ruthenium | N-Heterocyclic Carbene (NHC), Tricyclohexylphosphine | High activity, broad functional group tolerance. harvard.edu |

| Hoveyda-Grubbs Catalysts | Ruthenium | Isopropoxystyrene, NHC | High stability and activity, often used for challenging metathesis reactions. mdpi.comsigmaaldrich.com |

| Schrock Catalysts | Molybdenum, Tungsten | Alkoxide, Imido | Very high activity, but more sensitive to air and functional groups. wikipedia.org |

The efficiency and selectivity of the cross-metathesis reaction depend heavily on the choice of precursors. nih.govresearchgate.net For the synthesis of (E)-6-dodecenedioic acid, the ideal fatty acid precursor is a Δ⁹ unsaturated fatty acid, such as oleic acid (C18:1), myristoleic acid (C14:1), or palmitoleic acid (C16:1). google.comgoogle.com Oleic acid is an abundant and renewable feedstock derived from vegetable oils. researchgate.net

The other crucial precursor is 3-hexenedioic acid. This C6 dicarboxylic acid can be produced from renewable resources. One pathway involves the biological production of muconic acid from a renewable carbon source, followed by its chemical reduction to an isomer of hexenedioic acid. google.comgoogle.com

An alternative strategy to improve the selectivity of the cross-metathesis reaction is to first perform a self-metathesis of the Δ⁹ unsaturated fatty acid to produce a symmetric Δ⁹ unsaturated C18 dicarboxylic acid (octadecenedioic acid). This symmetric diacid can then be reacted with 3-hexenedioic acid in a cross-metathesis reaction, which theoretically yields the desired dodecenedioic acid as the sole product. google.com This approach simplifies product purification by avoiding the formation of multiple olefinic byproducts.

Table 2: Precursors for (E)-6-Dodecenedioic Acid Synthesis via Cross-Metathesis

| Precursor 1 | Source | Precursor 2 | Source | Product |

|---|---|---|---|---|

| Oleic Acid (Δ⁹-C18:1) | Vegetable Oils researchgate.net | 3-Hexenedioic Acid | Reduced Muconic Acid google.comgoogle.com | (E)-6-Dodecenedioic Acid |

| Myristoleic Acid (Δ⁹-C14:1) | Natural Fats/Oils | 3-Hexenedioic Acid | Reduced Muconic Acid google.comgoogle.com | (E)-6-Dodecenedioic Acid |

| Δ⁹-Octadecenedioic Acid | Self-metathesis of Oleic Acid google.com | 3-Hexenedioic Acid | Reduced Muconic Acid google.comgoogle.com | (E)-6-Dodecenedioic Acid |

Oxidative transformations provide another important avenue for the synthesis of dicarboxylic acids from fatty acids or alkanes. The ω-oxidation pathway is a key metabolic route found in some microorganisms, such as certain yeasts and bacteria. acs.orgnih.govresearchgate.net This pathway oxidizes the terminal methyl group of a fatty acid or alkane to a carboxylic acid group, thereby forming an α,ω-dicarboxylic acid. nih.gov

The process typically involves a multi-enzyme system:

A cytochrome P450 monooxygenase hydroxylates the terminal (ω) carbon atom to form an ω-hydroxy fatty acid.

An alcohol dehydrogenase or oxidase then oxidizes the ω-hydroxy group to an aldehyde.

Finally, an aldehyde dehydrogenase converts the aldehyde to a carboxylic acid. nih.govresearchgate.net

While this pathway is most commonly associated with the production of saturated dicarboxylic acids, the use of unsaturated fatty acids as substrates could potentially lead to unsaturated dicarboxylic acids. For instance, feeding an unsaturated C12 fatty acid to a microorganism engineered to express a robust ω-oxidation pathway could theoretically yield an unsaturated dodecenedioic acid. The position and stereochemistry of the double bond would depend on the starting fatty acid. Isomers of dodecenedioic acid have been identified as metabolites in certain biological systems, suggesting the feasibility of such oxidative transformations. mdpi.compreprints.org

Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for the production of a wide range of chemicals, including dicarboxylic acids. nih.govbohrium.comresearchgate.net By harnessing the metabolic capabilities of microorganisms, renewable feedstocks like sugars or vegetable oils can be converted into valuable products. frontiersin.orgnih.gov

The biosynthesis of mid-to-long-chain dicarboxylic acids in engineered microorganisms is an area of active research. acs.org Strains of yeast, such as Candida tropicalis, have been engineered to produce high titers of dicarboxylic acids, including dodecanedioic acid (the saturated analogue of dodecenedioic acid), from fatty acids or alkanes. nih.gov These efforts typically involve the amplification of genes in the ω-oxidation pathway and the disruption of the β-oxidation pathway, which is responsible for the degradation of fatty acids. nih.govresearchgate.net

While the direct fermentative production of (E)-6-dodecenedioic acid has not been extensively reported, the existing work on dicarboxylic acid biosynthesis provides a strong foundation. wikipedia.org An engineered microbial system could be envisioned that combines elements of fatty acid synthesis with specific desaturases to create a C12 unsaturated fatty acid with a double bond at the desired position. Subsequent activation of the ω-oxidation pathway would then convert this precursor into the target unsaturated dicarboxylic acid. The challenge lies in controlling the enzymatic steps to ensure the correct chain length, double bond position, and stereochemistry.

Olefin Metathesis Strategies in Dicarboxylic Acid Production

Classical Organic Synthesis Approaches

Traditional methods in organic synthesis offer versatile pathways to (E)-6-Dodecenedioic acid. These approaches are characterized by their reliance on well-understood reactions, enabling the systematic construction of the target molecule.

A primary strategy in organic synthesis is the construction of larger molecules from smaller, readily available starting materials. The synthesis of (E)-6-Dodecenedioic acid can be achieved by coupling shorter aliphatic chains, a method that allows for precise control over the final structure.

One notable approach involves the use of olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. Specifically, cross-metathesis can be employed to join two smaller unsaturated molecules. For instance, the synthesis can start from 3-hexenedioic acid, a six-carbon dicarboxylic acid. google.comgoogle.com This building block can be reacted with a suitable C9 unsaturated fatty acid, such as oleic acid, in a metathesis reaction. google.com In a preferred embodiment of this strategy, the unsaturated fatty acid first undergoes self-metathesis to produce Δ9-octadecenedioic acid, which then reacts with 3-hexenedioic acid in a cross-metathesis reaction to yield the desired dodecenedioic acid. google.com This method exemplifies the assembly of the C12 backbone from smaller, functionalized aliphatic precursors.

Another classical approach involves the use of organometallic coupling reactions. While specific examples for (E)-6-Dodecenedioic acid are not prevalent in the reviewed literature, the principles of reactions like Suzuki or Negishi coupling could be applied. This would typically involve preparing two C6 fragments, one with a terminal vinyl group and a boronic acid (or organozinc) functionality, and the other with a terminal halide and a carboxylic acid ester. Coupling these two fragments would generate the C12 backbone, followed by hydrolysis to yield the dicarboxylic acid.

Achieving the correct stereochemistry of the double bond is critical for obtaining the (E)-isomer, also known as the trans isomer. The geometry of the C6 double bond significantly influences the material properties of the resulting compound and any polymers derived from it.

Metathesis reactions, particularly those using modern ruthenium-based catalysts like Grubbs catalysts, can offer a degree of stereoselectivity. google.comgoogle.com The choice of catalyst and reaction conditions can influence the E/Z ratio of the resulting olefin. While metathesis often leads to a mixture of isomers, conditions can be optimized to favor the thermodynamically more stable (E)-isomer.

The Wittig reaction is a cornerstone of stereoselective olefin synthesis. To create the (E)-6-dodecenedioic acid structure, a stabilized ylide would be required. For example, a phosphonium (B103445) ylide derived from a 6-carbon phosphonium salt (with a terminal carboxylate group) could be reacted with a 6-carbon aldehyde (also with a terminal carboxylate group). The use of a stabilized ylide (e.g., one containing an electron-withdrawing group adjacent to the phosphorus) generally favors the formation of the (E)-alkene.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can also be employed for stereoselective synthesis. A potential route could involve the reaction of a terminal alkene bearing a carboxylic acid with a vinyl halide that also contains a carboxylic acid moiety. The stereochemical outcome of the Heck reaction is often highly controlled, typically favoring the trans product. A related strategy involves the palladium-catalyzed coupling of 1-heptyne (B1330384) with (E)-1,2-dichloroethene, which has been used in the synthesis of other long-chain unsaturated fatty acids and demonstrates precise control over the (E)-double bond geometry. nih.gov

Maximizing product yield and ensuring process efficiency are paramount for the practical application of any synthetic route. Research has focused on optimizing reaction conditions to produce dicarboxylic acids in high yields.

For dicarboxylic acids derived from fatty acids, ozonolysis is a well-established high-yield method. gerli.com The ozonolysis of oleic acid in a methanol (B129727) solvent, followed by oxidative decomposition of the ozonide with hydrogen peroxide in formic acid, can produce dicarboxylic acid fission products with yields exceeding 95%. cdnsciencepub.comresearchgate.netcdnsciencepub.com While this specific process yields azelaic acid (C9), the methodology highlights a highly efficient and reproducible strategy for cleaving double bonds to form dicarboxylic acids, which could be adapted to other unsaturated precursors. cdnsciencepub.comresearchgate.net Optimization of this process involves careful control of the solvent system and the method of ozonide decomposition to minimize the formation of by-products. cdnsciencepub.com

In metathesis-based routes, process optimization focuses on the catalyst system and reaction conditions. High catalyst productivities, reaching turnovers in the hundreds of thousands, have been reported for the self-metathesis of methyl oleate (B1233923) using ruthenium alkylidene catalysts. d-nb.info For the cross-metathesis synthesis of (E)-6-Dodecenedioic acid, optimization would involve adjusting parameters such as catalyst loading, temperature, and reaction time to maximize the yield of the desired cross-product while minimizing unwanted self-metathesis products. nih.gov The use of bifunctional catalyst systems that combine an olefin metathesis catalyst with a double-bond isomerization catalyst can also be a strategy to convert mixtures of isomers into a single desired product distribution. nih.gov

The development of robust fermentation and biotransformation processes also offers a pathway to high yields of dicarboxylic acids. For example, optimizing substrate feeding strategies and pH control in the biotransformation of dodecanoic acid methyl ester using Candida tropicalis has achieved final concentrations of dodecanedioic acid as high as 66 g/L. nih.gov Similar bioprocess optimization could be envisioned for unsaturated analogues.

Iii. Chemical Reactivity and Derivatization of E 6 Dodecenedioic Acid

Olefinic Transformations and Stereochemical Control

The reactivity of the double bond in (E)-6-dodecenedioic acid allows for various addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. The stereochemical outcome of these transformations is a critical aspect, influencing the properties of the resulting derivatives.

Hydrogenation

The saturation of the carbon-carbon double bond in (E)-6-dodecenedioic acid to yield dodecanedioic acid is a significant transformation. This reduction is typically achieved through catalytic hydrogenation, a process that involves the reaction of molecular hydrogen (H₂) with the alkene in the presence of a metal catalyst. wikipedia.orgmsu.edu Common catalysts for this reaction include platinum, palladium, and nickel. wikipedia.org The reaction is generally exothermic, but a catalyst is necessary to overcome the high activation energy. msu.edu

The process often involves adsorbing the reactants onto the catalyst surface, where the H-H bond is cleaved, and hydrogen atoms are sequentially added to the carbon atoms of the double bond. wikipedia.org For instance, dodecanedioic acid can be produced from dodecenedioic acid via hydrogenation. google.com This saturated dicarboxylic acid is a valuable monomer for the production of polymers like nylon 6,12. google.com

| Catalyst | Substrate | Product | Reaction Conditions | Key Findings |

|---|---|---|---|---|

| Iridium-based catalysts (e.g., Ir/Nb₂O₅) | Dodecanoic acid | Dodecanol and Dodecane | 170 °C, 4.0 MPa H₂, 17 h in 1,4-dioxane | High conversion (99.8%) with good selectivity for the alcohol product (89.1% yield of dodecanol). mdpi.com |

| Bimetallic Ni-Sn alloy | Dodecanoic acid | Dodecan-1-ol | Lower temperatures and H₂ pressures compared to noble metals. | Offers a more economical alternative to precious metal catalysts for fatty acid hydrogenation. researchgate.net |

| Fe/CeO₂, Cu/CeO₂, Fe-Cu/CeO₂ | Succinic acid | γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL) | Not specified | Cu/CeO₂ showed the highest conversion (82.7%) and yield towards GHB (78.3%). srce.hr |

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of (E)-6-dodecenedioic acid leads to the formation of dihalogenated derivatives. This electrophilic addition reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. rsc.org

For example, the bromination of an alkene involves the attack of the double bond on a bromine molecule, forming a bromonium ion and a bromide ion. The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the initial bromine addition, leading to the formation of a vicinal dibromide. rsc.org The reaction of (E)-6-dodecenedioic acid with bromine would thus be expected to yield (6R,7S)-6,7-dibromododecanedioic acid and its enantiomer.

Furthermore, α-bromination of the carboxylic acid groups can also occur, particularly under conditions that favor radical substitution or by using specific reagents like N-bromosuccinimide (NBS). The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids, involving the use of bromine and a catalytic amount of phosphorus. acs.orgorgsyn.org A modified procedure for dicarboxylic acids involves the formation of ester-acid chlorides followed by bromination. mdma.ch

Epoxidation

The reaction of (E)-6-dodecenedioic acid with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered ring containing an oxygen atom. chemmunity.comchadsprep.com This reaction is generally stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. For (E)-6-dodecenedioic acid, epoxidation would yield the trans-epoxide.

The mechanism involves a concerted process where the peroxy acid delivers an oxygen atom to the double bond. chadsprep.com Solvent-free epoxidation of alkenes using hydrogen peroxide as a benign oxidant in the presence of a tungsten-based polyoxometalate catalyst has also been reported as a sustainable method. rsc.org

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl groups to the double bond, yielding a diol. The stereochemical outcome, either syn- or anti-dihydroxylation, depends on the reagents used.

Syn-dihydroxylation , leading to the formation of a diol with both hydroxyl groups on the same side of the original double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate.

Anti-dihydroxylation , where the hydroxyl groups add to opposite faces of the double bond, is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. chadsprep.com The nucleophilic attack of water on the protonated epoxide occurs from the backside, resulting in the anti-diol. A method using hydrogen peroxide and formic acid under neat conditions has been developed for the dihydroxylation of alkenes, proceeding through the in-situ formation of performic acid and subsequent hydrolysis of a hydroxy-formoxy intermediate. chemrxiv.org

Studies on non-heme iron catalysts have shown that both epoxidation and cis-dihydroxylation can be facets of the reactivity of a common Fe(III)-OOH intermediate, with the outcome influenced by the ligand environment. nih.gov

Carboxylic Acid Functional Group Modifications

The two carboxylic acid groups of (E)-6-dodecenedioic acid are amenable to a variety of transformations, including esterification, amidation, anhydride (B1165640) formation, and decarboxylation. These modifications are crucial for synthesizing a range of derivatives with diverse applications.

Esterification is a fundamental reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst to form an ester and water. byjus.com For (E)-6-dodecenedioic acid, reaction with a suitable alcohol can lead to the formation of a diester.

The Fischer esterification is a classic method that utilizes an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com Another effective method for esterification, particularly for sterically hindered or acid-sensitive substrates, is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

The synthesis of polyesters through polycondensation of dicarboxylic acids with diols is a major application of these reactions. nih.govmdpi.com (E)-6-dodecenedioic acid can be used as a monomer in such polymerizations, leading to the formation of unsaturated polyesters. These polymers can subsequently be cross-linked or further modified via the double bond. The properties of the resulting polyesters, such as melting point and viscosity, are influenced by the specific diol used and the polymerization conditions. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Findings |

|---|---|---|---|---|

| Esterification | Dodecanedioic acid and Oleyl alcohol | Dean-Stark distillation | Dioctadecenyl dodecanedioate (B1236620) (DOlD) | Yield of 85% was achieved; the viscosity of diesters increases with the molecular weight of the dicarboxylic acid. researchgate.net |

| Polycondensation | Adipic acid or Sebacic acid and various alkanediols | Inorganic acid (e.g., H₃PO₄/H₂SO₄) | Aliphatic polyesters | Optimized conditions yielded polyesters with weight-average molecular weights up to 85,000. nih.gov |

| Polycondensation | Dicarboxylic acids (e.g., adipic acid, sebacic acid) and diols | Thermal polycondensation | Poly(alkylene dicarboxylate)s | Often requires high vacuum and temperature to remove water; molecular weights are typically limited without toxic catalysts. mdpi.com |

| Ester-ester exchange | Diol ester and dicarboxylic acid ester | Metal alkoxide | Polyester (B1180765) | An alternative route to polyesters via transesterification. researchgate.net |

Amidation

The reaction of the carboxylic acid groups of (E)-6-dodecenedioic acid with ammonia (B1221849) or primary or secondary amines yields amides. unimed.edu.ng This transformation is fundamental to the synthesis of polyamides. The direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. savemyexams.com

(E)-6-Dodecenedioic acid can serve as a monomer, along with a diamine, for the synthesis of unsaturated polyamides. For instance, reaction with a diamine like 1,6-hexanediamine (B7767898) would produce an unsaturated analogue of Nylon 6,12. google.comspecialchem.com The presence of the double bond in the polymer backbone offers potential for post-polymerization modification, such as cross-linking, to enhance the material's properties.

Anhydride Formation

Acid anhydrides can be formed from carboxylic acids through dehydration. coconote.app For a dicarboxylic acid like (E)-6-dodecenedioic acid, intramolecular anhydride formation to form a cyclic anhydride is unlikely due to the long carbon chain between the two carboxyl groups, which would result in a highly strained large ring. However, intermolecular dehydration between two molecules of (E)-6-dodecenedioic acid could potentially form a linear polyanhydride under appropriate conditions, such as heating with a dehydrating agent like acetic anhydride. Acid anhydrides can also be synthesized by reacting a carboxylate salt with an acyl chloride. coconote.app

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. nih.gov Simple carboxylic acids are generally resistant to decarboxylation. However, the reaction is facilitated by the presence of a carbonyl group at the β-position (a β-keto acid) or another carboxylic acid group at the β-position (a malonic acid derivative). masterorganicchemistry.com These structures allow for the formation of a cyclic transition state, which lowers the activation energy for the reaction. masterorganicchemistry.com

(E)-6-Dodecenedioic acid itself does not possess the structural features required for easy thermal decarboxylation. However, its derivatives could be designed to undergo this reaction. For example, if the carbon atom alpha to one of the carboxyl groups were to be functionalized to introduce a keto group, the resulting β-keto acid derivative would be susceptible to decarboxylation upon heating.

In some biosynthetic pathways, decarboxylation is a key step catalyzed by enzymes. nih.gov While specific enzymatic decarboxylation pathways for (E)-6-dodecenedioic acid are not widely reported, the general principles of enzymatic decarboxylation, which often involve cofactors like thiamine (B1217682) pyrophosphate (TPP) or pyridoxal (B1214274) 5'-phosphate (PLP), could potentially be applied. nih.gov Oxidative decarboxylation is another pathway where the carboxyl group is lost, often with the involvement of a metal catalyst. For instance, the conversion of citric acid to methylsuccinic acid involves a sequence of dehydration, decarboxylation, and hydrogenation steps. nih.gov

Regioselective and Stereoselective Functionalization of the Alkene Moiety

The internal position of the double bond in (E)-6-dodecenedioic acid presents a unique challenge and opportunity for selective functionalization. The symmetrical nature of the starting material simplifies regioselectivity, as the two carbons of the double bond (C-6 and C-7) are chemically equivalent. However, achieving high stereoselectivity in reactions such as epoxidation and dihydroxylation is crucial for the synthesis of enantiomerically pure derivatives. Research in this area often focuses on catalytic methods, including both metal-based and enzymatic approaches, to control the stereochemical outcome of the reaction.

One of the most promising and environmentally benign methods for the epoxidation of unsaturated fatty acids is through chemoenzymatic processes. researchgate.netcirad.frd-nb.info These methods often utilize lipases, such as the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), to catalyze the in situ formation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide. d-nb.infonih.gov This peroxy acid then acts as the oxidizing agent to epoxidize the double bond. nih.gov This approach avoids the handling of potentially hazardous pre-formed peroxy acids and can proceed under mild reaction conditions. cirad.frnih.gov The lipase is surprisingly stable under these reaction conditions and can be recovered and reused multiple times. researchgate.net

The general mechanism for the lipase-catalyzed epoxidation involves the enzymatic formation of an unsaturated peroxy acid intermediate, which then transfers an oxygen atom to the double bond of another molecule in an intermolecular fashion. researchgate.net While this method has been successfully applied to a variety of unsaturated fatty acids and vegetable oils, specific data on the enantioselectivity for (E)-6-dodecenedioic acid is not extensively detailed in the available literature. cirad.frmdpi.com However, the principles of these enzymatic reactions suggest a high potential for stereocontrol.

Another powerful method for introducing chirality is the Sharpless asymmetric dihydroxylation, which converts alkenes into vicinal diols with high enantioselectivity. nih.gov This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. nih.gov The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the diol. nih.gov While this reaction is broadly applicable to a wide range of alkenes, its specific application to (E)-6-dodecenedioic acid for the synthesis of chiral 6,7-dihydroxydodecanedioic acid would be a logical extension, though detailed studies are not prevalent in the reviewed literature.

The following tables summarize the potential regioselective and stereoselective functionalizations of the alkene moiety in (E)-6-dodecenedioic acid based on established methodologies for similar substrates.

Table 1: Potential Stereoselective Epoxidation of (E)-6-Dodecenedioic Acid

| Reaction | Catalyst/Reagent | Product | Potential Stereoselectivity | Reference |

| Chemoenzymatic Epoxidation | Candida antarctica lipase B (Novozym 435), H₂O₂, Carboxylic Acid | (6R,7S)-epoxydodecanedioic acid or (6S,7R)-epoxydodecanedioic acid | High enantioselectivity can be anticipated based on results with other fatty acids. | researchgate.netd-nb.info |

Table 2: Potential Stereoselective Dihydroxylation of (E)-6-Dodecenedioic Acid

| Reaction | Catalyst/Reagent | Product | Potential Stereoselectivity | Reference |

| Sharpless Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL (AD-mix-β) | (6R,7R)-dihydroxydodecanedioic acid | High enantiomeric excess (ee) is expected based on the mechanism. | nih.gov |

| Sharpless Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL (AD-mix-α) | (6S,7S)-dihydroxydodecanedioic acid | High enantiomeric excess (ee) is expected based on the mechanism. | nih.gov |

Further research into the specific application of these and other stereoselective methods to (E)-6-dodecenedioic acid is necessary to fully explore its potential as a precursor for novel chiral materials and molecules. The development of such protocols would be highly valuable for the synthesis of advanced polymers and biologically active compounds.

Iv. Advanced Materials Science Applications of E 6 Dodecenedioic Acid

Polymer and Copolymer Synthesis as a Monomeric Unit

As a C12 dicarboxylic acid, (E)-6-dodecenedioic acid, primarily through its saturated derivative DDDA, is a valuable monomer for producing long-chain polymers. These polymers are known for properties that differ significantly from those made with shorter-chain diacids like adipic acid.

The most prominent application of dodecanedioic acid is in the synthesis of high-performance polyamides, particularly Nylon 6,12. google.comnih.gov This polymer is created through the polycondensation reaction of a 6-carbon diamine, 1,6-hexanediamine (B7767898), with the 12-carbon dodecanedioic acid. google.comgoogle.com The resulting material, Nylon 6,12, possesses a lower density of amide groups compared to nylons like Nylon 6,6. nih.gov This characteristic leads to reduced moisture absorption, greater dimensional stability, and enhanced resistance to chemicals. nih.govnih.gov These properties make Nylon 6,12 suitable for demanding applications, such as heat and chemical-resistant sheaths for automotive components and high-quality filaments for items like toothbrush bristles. nih.govbiobasedpress.eu

| Property | Nylon 6,6 | Nylon 6,12 (from DDDA) | Benefit of Longer Diacid Chain |

| Monomers | Adipic acid (C6), Hexamethylenediamine (C6) wikipedia.org | Dodecanedioic acid (C12), Hexamethylenediamine (C6) google.com | Increased number of methylene (B1212753) units |

| Amide Group Density | Higher | Lower nih.gov | Reduced hydrogen bonding |

| Moisture Absorption | Higher essentialchemicalindustry.org | Lower nih.gov | Better dimensional stability in humid conditions |

| Melting Point | ~264 °C wikipedia.org | Lower than Nylon 6,6 nih.gov | Processing advantages |

| Chemical Resistance | Good | Higher nih.gov | Suitable for harsh environments |

This table presents a comparative overview of Nylon 6,6 and Nylon 6,12, highlighting the influence of the longer C12 diacid chain derived from (E)-6-dodecenedioic acid.

Dodecanedioic acid is also employed in the synthesis of specialty polyesters and polyurethanes. In polyester (B1180765) formulations, long-chain diacids like DDDA contribute to greater flexibility and strength compared to their short-chain counterparts. specialchem.com These polyesters can be synthesized through condensation reactions with various diols (like 1,6-hexanediol) and are used as polyester polyols. google.com

These polyester polyols, in turn, become the soft segment in polyurethane compositions. rsc.orgdergipark.org.tr By reacting them with isocyanates, manufacturers can produce polyurethane adhesives, including reactive hot-melts. google.comgoogle.com The inclusion of a DDDA-based polyester polyol can improve initial bonding strength, shorten setting times, and enhance adhesion to low-surface-energy substrates. google.com These polyurethanes find use in a wide array of applications, from flexible foams to coatings and elastomers. dergipark.org.tr

There is a growing industrial demand for producing chemicals from renewable resources to enhance sustainability. nih.govieabioenergy.com (E)-6-Dodecenedioic acid and its saturated analog, DDDA, are at the forefront of this movement. biobasedpress.eu Companies have developed fermentative processes to produce DDDA from plant-oil derivatives, such as lauric acid from palm kernel oil. biobasedpress.eu This bio-based route offers an alternative to traditional petrochemical synthesis methods, which are often energy-intensive. nih.govbiobasedpress.eu

The use of bio-based DDDA allows for the production of high-performance polymers like Nylon 6,12 with a significant portion of their carbon content derived from renewable sources. google.combiobasedpress.eu This not only improves the environmental profile of the final product but has also been reported to yield polymers of exceptionally high quality and purity. biobasedpress.eu The development of bio-based monomers is a key step in transitioning the plastics industry towards a more circular and sustainable system. horizoneuropencpportal.eu

Role in Thermoplastic and Thermosetting Resins

The distinction between thermoplastic and thermosetting resins lies in their response to heat; thermoplastics can be repeatedly melted and reshaped, while thermosets cure into a permanent, rigid state. zhermack.comresearchgate.net

Thermoplastic Applications : As a monomer for polyamides and polyesters, dodecanedioic acid contributes to the creation of engineering thermoplastics. essentialchemicalindustry.org Polyamides like Nylon 6,12 are valued for their toughness, abrasion resistance, and high strength, making them suitable for molded parts in the automotive and electronics industries. essentialchemicalindustry.orglibretexts.org The flexibility imparted by the long C12 chain is a key attribute. specialchem.com

Thermosetting Applications : Polyester resins derived from dicarboxylic acids can be formulated as thermosetting systems. vedantu.com When crosslinked, these resins form rigid, durable materials. While specific examples focusing solely on (E)-6-dodecenedioic acid are less common, the use of its saturated form in polyester polyols for polyurethane systems is well-established. These polyurethanes can be thermosetting, curing to form strong, insoluble adhesives and coatings. google.comdergipark.org.tr

Development of Advanced Coating and Adhesive Formulations

The properties imparted by the C12 backbone of dodecanedioic acid are highly beneficial in coatings and adhesives.

Coatings : Long-chain dicarboxylic acids are used to produce polymers for applications like clear powder coatings, where flexibility and durability are essential. specialchem.com Polyesters and polyurethanes synthesized with DDDA can be formulated into coatings that offer excellent solvent resistance and toughness. dergipark.org.trosti.gov

Specialty Lubricants and Plasticizers derived from (E)-6-Dodecenedioic Acid Esters

Esters derived from dicarboxylic acids are widely used as specialty lubricants and plasticizers.

Specialty Lubricants : Esters of long-chain dicarboxylic acids, known as diesters, can be formulated into synthetic lubricants. researchgate.net These lubricants exhibit good thermal stability and performance characteristics. Polyesters synthesized from diacids and diols are also investigated as thickeners for high-performance greases, offering an alternative to traditional soap-based thickeners. researchgate.net

Plasticizers : Plasticizers are additives used to increase the flexibility and durability of polymers, particularly PVC. semanticscholar.org While phthalates have been traditionally used, there is a shift towards alternatives due to environmental concerns. semanticscholar.org Polyester plasticizers, made from dicarboxylic acids and diols, are a class of high-performance, low-toxicity plasticizers. semanticscholar.orghallstarindustrial.com Esters derived from long-chain diacids like dodecanedioic acid would fit into this category, offering permanence and resistance to extraction by solvents and oils. hallstarindustrial.com

V. Biological and Biochemical Research of E 6 Dodecenedioic Acid

Natural Occurrence and Distribution in Biological Systems

(E)-6-Dodecenedioic acid, also known as traumatic acid, is a naturally occurring dicarboxylic acid found in plants. hmdb.ca It was first isolated in 1939 from wounded bean plants. hmdb.ca Traumatic acid is considered a "wound hormone" in plants, playing a role in stimulating cell division at the site of an injury to form a protective callus and heal damaged tissue. hmdb.canih.gov Its presence has been noted in various plant tissues, including fruits and seeds. researchgate.net

While primarily recognized for its role in plants, components related to dicarboxylic acids have been identified in other biological systems. For instance, sebacic acid, another dicarboxylic acid, is found in the lipids that coat the skin surface and is a component of sebum secreted by sebaceous glands in humans. wikipedia.org

Elucidation of Potential Biosynthetic Pathways

The biosynthesis of (E)-6-dodecenedioic acid in plants is initiated by the release of unsaturated fatty acids from cell membranes upon tissue damage. researchgate.net The key steps in the pathway are outlined below:

Lipoxygenase (LOX) Catalyzed Oxidation: The process begins with the oxidation of polyunsaturated fatty acids, such as linoleic acid, by the enzyme lipoxygenase (LOX). researchgate.netnih.gov LOX catalyzes the addition of an oxygen molecule to the fatty acid structure. researchgate.net

Formation of Hydroperoxides: Specifically, 13-lipoxygenase (13-LOX) acts on linoleic acid to produce 13-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPOD). nih.gov

Hydroperoxide Lyase (HPL) Action: The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL), a heme iron enzyme. researchgate.netnih.gov This cleavage yields a C6 aldehyde and a 12-carbon oxoacid. nih.gov

Isomerization: The unstable 12-carbon compound, 12-oxo-9(Z)-dodecenoic acid, isomerizes to the more stable 12-oxo-10(E)-dodecenoic acid, also known as traumatin. nih.gov

Formation of Traumatic Acid: Traumatic acid is then formed through the non-enzymatic autooxidation of traumatin. hmdb.caresearchgate.net

In addition to natural biosynthesis, multi-enzymatic cascade reactions have been designed to produce dodecanedioic acid (DDA), a related compound, from renewable resources like linoleic acid using engineered E. coli. nih.gov This process involves a lipoxygenase, a hydroperoxide lyase, an aldehyde dehydrogenase, and a double-bond reductase. nih.gov

Enzymatic Interactions and Metabolic Fate

The metabolism of dicarboxylic acids like (E)-6-dodecenedioic acid involves several enzymatic processes. In animal cells, a process analogous to traumatic acid biosynthesis in plants, known as ω-oxidation, occurs. researchgate.net This pathway involves cytochrome P-450, NADPH, and oxygen. researchgate.net Both mitochondria and peroxisomes are associated with the catabolism of dicarboxylic acids. researchgate.net

In engineered biosynthetic pathways, enzymes such as lipoxygenase (LOX), hydroperoxide lyase (HPL), aldehyde dehydrogenase (ALDH), and NADH oxidase (NOX) are key players. nih.gov For example, a 13-LOX from Rivularia sp. PCC 7116 has shown high activity towards linoleic acid. nih.gov HPLs are classified based on their regioselectivity, with 13-HPLs acting on 13-hydroperoxides. nih.gov

The metabolic fate of related compounds has also been studied. For instance, human neutrophils can convert sebacic acid into a potent activator of pro-inflammatory cells. wikipedia.org

Role as a Signaling Molecule or Precursor in Biological Processes

(E)-6-Dodecenedioic acid, or traumatic acid, functions as a signaling molecule in plants, where it is known as a "wound hormone." hmdb.canih.gov Its primary role is to stimulate cell division near a wound, leading to the formation of a callus and subsequent tissue repair. hmdb.ca It may also function as a growth hormone in some lower plants like algae. hmdb.ca

In the broader context of plant biology, the lipoxygenase pathway, which leads to the formation of traumatic acid, also produces other signaling molecules. The main signaling molecule in the jasmonic acid pathway, which is involved in plant stress responses, is a conjugate of jasmonic acid and isoleucine. nih.gov

Beyond its role in plants, (E)-6-dodecenedioic acid and its derivatives have been investigated for other biological activities. It has been studied as a potential wound-healing agent and as an intermediate in the synthesis of prostaglandins. nih.gov Additionally, research has shown that traumatic acid can reduce oxidative stress and enhance collagen biosynthesis in cultured human skin fibroblasts, suggesting potential applications in treating skin conditions related to oxidative stress and collagen disorders. researchgate.net

Vi. Analytical Methodologies for E 6 Dodecenedioic Acid Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to the analysis of (E)-6-Dodecenedioic acid, enabling its isolation and quantification. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are the principal methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert (E)-6-Dodecenedioic acid into a more volatile form prior to analysis. nih.gov Common derivatization procedures include esterification (e.g., with BF₃/butanol to form butyl esters) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA, to form trimethylsilyl esters). nih.govresearchgate.net

The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components on a capillary column, typically one with a nonpolar stationary phase. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized molecule. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA or BF₃/Methanol (B129727) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial temp 80°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a significant advantage for analyzing dicarboxylic acids as it typically does not require derivatization. This method is well-suited for polar, non-volatile compounds. Separation is commonly achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. lipidmaps.org

Following chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation. Dicarboxylic acids are readily analyzed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. lipidmaps.org

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | Precursor Ion [M-H]⁻ → Product Ions (e.g., fragments from decarboxylation) |

Chiral Chromatography for Stereoisomer Resolution

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers (enantiomers). google.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

However, (E)-6-Dodecenedioic acid is an achiral molecule. It possesses a plane of symmetry that is perpendicular to the carbon-carbon double bond and bisects it. Therefore, it does not exist as a pair of enantiomers and cannot be resolved by chiral chromatography. This technique would be applicable to other dicarboxylic acids that possess chiral centers, but not to the (E)-isomer of 6-Dodecenedioic acid. nih.gov

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of (E)-6-Dodecenedioic acid. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of (E)-6-Dodecenedioic acid would show several key signals. The olefinic protons (-CH=CH-) are expected to appear in the range of 5.3-5.5 ppm as a multiplet. The coupling constant (J-value) between these two protons would be relatively large (~15 Hz), which is characteristic of a trans (E) configuration. The methylene (B1212753) protons adjacent to the carboxylic acid groups (-CH₂-COOH) would appear downfield, typically around 2.2-2.4 ppm. orgchemboulder.com The other methylene protons along the aliphatic chain would resonate further upfield between 1.3 and 2.1 ppm. The acidic protons of the carboxyl groups (-COOH) would give a broad singlet at a very downfield chemical shift, typically between 10-12 ppm. orgchemboulder.com

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the two equivalent carboxylic acid groups would be the most downfield signal, expected around 175-180 ppm. washington.edu The two olefinic carbons (-CH=CH-) would resonate in the 128-132 ppm region. nih.gov The carbons alpha to the carboxyl groups (-CH₂-COOH) would appear around 33-35 ppm, with the remaining methylene carbons appearing in the 24-30 ppm range. dss.go.th

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). nih.gov

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | 175 - 180 |

| -CH=CH- | 5.3 - 5.5 (m, J ≈ 15 Hz) | 128 - 132 |

| -CH₂-COOH (C2, C11) | 2.2 - 2.4 (t) | 33 - 35 |

| -CH₂-CH= (C5, C8) | 1.9 - 2.1 (m) | 31 - 33 |

| Other -CH₂- | 1.3 - 1.7 (m) | 24 - 30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. These two techniques are complementary. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of (E)-6-Dodecenedioic acid is dominated by features of the carboxylic acid group. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A sharp and intense absorption corresponding to the C=O (carbonyl) stretch will appear around 1700-1725 cm⁻¹. libretexts.org The C-H stretching vibrations of the methylene groups will be observed as multiple peaks in the 2850-3000 cm⁻¹ range. A key diagnostic peak for the (E) or trans configuration of the double bond is the out-of-plane C-H bending vibration, which gives a distinct absorption near 960-970 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibration of the double bond, which may be weak in the IR spectrum, is expected to show a medium to strong band around 1650-1670 cm⁻¹. The C=O stretch is also visible but often weaker than in the IR spectrum. kurouskilab.com The symmetric C-H stretching and CH₂ bending modes of the aliphatic chain typically give strong signals in the Raman spectrum. rsc.org

| Functional Group | Vibration Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | IR | 2500 - 3300 (very broad, strong) |

| C-H (Aliphatic) | Stretching | IR, Raman | 2850 - 3000 (strong) |

| C=O (Carboxylic Acid) | Stretching | IR, Raman | 1700 - 1725 (strong in IR) |

| C=C (trans) | Stretching | Raman | 1650 - 1670 (medium-strong in Raman) |

| C-H (trans C=C) | Out-of-plane bend | IR | 960 - 970 (strong, diagnostic) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of (E)-6-Dodecenedioic acid. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments can determine m/z values to four or more decimal places. measurlabs.com This high level of precision allows for the calculation of the exact mass of a molecule, which in turn enables the unambiguous determination of its elemental formula. nih.govresearchgate.net

The process begins with the ionization of the (E)-6-Dodecenedioic acid sample, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation and keep the molecule intact. The resulting ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer. researchgate.net These analyzers separate ions based on their m/z with exceptional accuracy.

For (E)-6-Dodecenedioic acid, with the molecular formula C₁₂H₂₀O₄, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This theoretical value is then compared to the experimentally measured mass. The difference, known as the mass error and typically expressed in parts per million (ppm), is exceedingly small in HRMS analysis, often less than 5 ppm. This low mass error provides a high degree of confidence in the assigned elemental composition, effectively distinguishing (E)-6-Dodecenedioic acid from other potential isomers or compounds with the same nominal mass but different elemental formulas. nih.gov

Table 1: HRMS Data for (E)-6-Dodecenedioic Acid (C₁₂H₂₀O₄) This table presents hypothetical HRMS data to illustrate the precision of the technique.

| Parameter | Value |

| Ion Type | [M+H]⁺ |

| Theoretical Exact Mass | 229.14343 u |

| Experimentally Measured Mass | 229.14311 u |

| Mass Error | -0.00032 u |

| Mass Error (ppm) | -1.40 ppm |

Advanced Electrochemical and Titration Techniques for Purity and Concentration

Determining the purity and concentration of (E)-6-Dodecenedioic acid solutions requires precise and sensitive analytical methods. Advanced electrochemical and titration techniques are well-suited for the quantitative analysis of this dicarboxylic acid.

Electrochemical Methods

Modern electrochemical analysis, particularly voltammetric methods, offers a highly sensitive approach for quantifying electroactive species. The two carboxylic acid functional groups in (E)-6-Dodecenedioic acid can be exploited for electrochemical detection. Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be employed, often using a modified glassy carbon electrode (GCE) to enhance selectivity and signal response. abechem.comnih.gov

In a typical voltammetric experiment, the potential applied to the electrode is varied, and the resulting current from the oxidation or reduction of the analyte is measured. The peak current is directly proportional to the concentration of (E)-6-Dodecenedioic acid in the solution. By creating a calibration curve with standards of known concentrations, the concentration of an unknown sample can be accurately determined. researchgate.net The use of electrodes modified with specific polymers or nanomaterials can lower the detection limit and mitigate interference from other substances in the sample matrix. nih.govresearchgate.net

Table 2: Hypothetical Differential Pulse Voltammetry Data for (E)-6-Dodecenedioic Acid This table shows representative data correlating concentration with the measured electrochemical signal.

| Concentration (μM) | Peak Potential (V) | Peak Current (μA) |

| 10 | +0.85 | 1.2 |

| 25 | +0.85 | 3.1 |

| 50 | +0.84 | 6.0 |

| 75 | +0.84 | 8.9 |

| 100 | +0.83 | 11.8 |

Potentiometric Titration

Potentiometric titration is an advanced, highly accurate method for determining the concentration and purity of acidic or basic substances. For a dicarboxylic acid like (E)-6-Dodecenedioic acid, this technique is particularly informative. The method involves the gradual addition of a standardized titrant, typically a strong base like sodium hydroxide (NaOH), to the sample solution while monitoring the solution's pH with a high-precision pH meter.

The resulting titration curve—a plot of pH versus the volume of titrant added—shows two distinct inflection points or equivalence points. These points correspond to the sequential neutralization of the two carboxylic acid protons. The volume of titrant required to reach each equivalence point is used to calculate the molar concentration of the acid. The presence of two sharp, well-defined equivalence points is also a strong indicator of the sample's purity. Impurities would likely distort the shape of the curve or introduce additional equivalence points.

Table 3: Representative Data from a Potentiometric Titration of (E)-6-Dodecenedioic Acid with 0.1 M NaOH This table illustrates the key data points in a typical potentiometric titration, highlighting the equivalence points used for calculation.

| Volume of NaOH Added (mL) | Measured pH | Observation |

| 0.00 | 3.10 | Initial pH |

| 4.95 | 4.85 | Buffer Region 1 |

| 5.00 | 6.50 | First Equivalence Point |

| 7.50 | 8.20 | Buffer Region 2 |

| 9.95 | 9.85 | Buffer Region 2 |

| 10.00 | 11.10 | Second Equivalence Point |

| 12.00 | 12.05 | Excess Titrant |

Vii. Environmental and Sustainability Aspects of E 6 Dodecenedioic Acid

Biodegradation and Environmental Fate Studies

The environmental fate of (E)-6-Dodecenedioic acid is determined by how it behaves and persists in various environmental compartments such as soil and water. Biodegradation is a key process that influences its persistence.

Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. For dicarboxylic acids, this process is known to occur under both aerobic and anaerobic conditions. In nature, LCDAs can be formed from the biterminal oxidation of n-alkanes by certain yeast species like Candida. d-nb.info These microorganisms also possess the metabolic pathways to degrade these acids. fraunhofer.de

The principal mechanism for the breakdown of aliphatic acids, including dicarboxylic acids, is β-oxidation . In this process, the long alkyl chain of the dicarboxylic acid is sequentially shortened, typically by two carbon atoms at a time. Studies on similar medium-chain dicarboxylic acids in bacteria like Cupriavidus necator H16 have shown specific enzymatic pathways for their degradation that are distinct from those for fatty acids. nih.gov For unsaturated LCDAs, additional enzymatic steps are required to handle the double bond before β-oxidation can proceed.

Under anaerobic conditions, methanogenic enrichment cultures have been shown to ferment saturated LCDAs (C6-C10) to acetate (B1210297) and methane. d-nb.info The degradation of these dicarboxylic acids was found to be dependent on the presence of hydrogenotrophic methanogens, with β-oxidation being the initial line of attack rather than decarboxylation. d-nb.info

The environmental fate of a chemical is also influenced by its physical and chemical properties, which determine its mobility and distribution in the environment. epa.govepa.gov

| Property | General Influence on Environmental Fate |

| Water Solubility | Higher solubility can lead to greater mobility in aquatic systems. |

| Vapor Pressure | Low vapor pressure suggests the compound is less likely to volatilize into the atmosphere. |

| Sorption to Soil/Sediment | The extent of binding to organic matter affects mobility and availability for biodegradation. |

Green Chemistry Principles in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles is crucial for the sustainable production of (E)-6-Dodecenedioic acid.

Key Green Chemistry Principles Relevant to (E)-6-Dodecenedioic Acid Synthesis:

| Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Synthesizing the diacid from plant oils or other biomass sources instead of petroleum-based starting materials. fraunhofer.de |

| Catalysis | Employing selective and recyclable catalysts to improve reaction efficiency and reduce waste, for example, using biocatalysts (enzymes or whole organisms). iarjset.comijesrr.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. sphinxsai.com |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents like water or supercritical CO2, or performing reactions in solvent-free conditions. nih.gov |

| Design for Energy Efficiency | Conducting synthetic steps at ambient temperature and pressure to reduce energy consumption. iarjset.com |

| Design for Degradation | Ensuring that the final products, such as polymers made from the diacid, are designed to biodegrade into innocuous substances after their useful life. |

One of the most promising green routes for producing LCDAs is through biotechnology. Fermentation processes using yeasts, such as Candida viswanathii or genetically modified Pichia strains, can convert fatty acids from renewable plant oils (like rapeseed oil) into dicarboxylic acids via ω-oxidation. fraunhofer.de Researchers are actively working on genetically modifying these microorganisms to block the β-oxidation pathway, which would otherwise degrade the desired dicarboxylic acid product, thereby increasing the yield. fraunhofer.de This biotechnological approach avoids the harsh chemicals and conditions often associated with traditional chemical synthesis. rsc.org

Waste Management and Recycling Strategies for Materials Containing (E)-6-Dodecenedioic Acid

(E)-6-Dodecenedioic acid is primarily used as a monomer in the production of polymers such as polyesters and polyamides. Therefore, the sustainability of this compound is intrinsically linked to the end-of-life management of these polymeric materials.

Mechanical Recycling: This involves the physical processing (shredding, melting, and reforming) of plastic waste into new products. While common, it can lead to a decrease in the material's properties with each cycle.

Chemical Recycling: This is a more advanced approach that breaks down the polymer into its constituent monomers, which can then be purified and re-polymerized to create virgin-quality plastic. youtube.com This method is particularly suitable for polyesters and polyamides derived from (E)-6-Dodecenedioic acid.

Several chemical recycling methods are applicable:

Acidolysis: This process uses a dicarboxylic acid at elevated temperatures to depolymerize polyurethane waste back to the starting polyol, enabling a closed-loop recycling pathway. nih.gov

Glycolysis/Methanolysis: These methods use glycols or methanol (B129727) to break down polyesters like PET into their monomeric units. youtube.com A similar approach could be applied to polyesters based on (E)-6-Dodecenedioic acid.

Oxidative Upcycling: Research has demonstrated methods to oxidatively convert polyethylene (B3416737) waste into valuable dicarboxylic acids. digitellinc.comresearchgate.net This represents a strategy where a lower-value plastic waste is transformed into a higher-value chemical feedstock like a diacid.

These chemical recycling strategies support a circular economy model by allowing the valuable monomers to be recovered and reused, reducing the demand for virgin resources and minimizing landfill waste. The presence of the double bond in (E)-6-Dodecenedioic acid might also offer a site for targeted chemical cleavage, potentially facilitating easier depolymerization for recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.